molecular formula C18H18N4O2S B2427960 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 922879-70-7

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2427960
M. Wt: 354.43
InChI Key: LSVJDRPBZTZYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating potential therapeutic applications. These derivatives exhibited antimicrobial and antioxidant activity, highlighting their relevance in the development of new pharmacological agents (Flefel et al., 2018).

Novel Pyridazin-3-one Derivatives

Research has established a general route for synthesizing a novel class of pyridazin-3-one derivatives. These compounds, upon further reactions, yielded a variety of derivatives with potential as fused azines, indicating their utility in diverse synthetic and potentially therapeutic applications (Ibrahim & Behbehani, 2014).

Potential Probes for Peripheral Benzodiazepine Receptors

Imidazo[1,2-α]pyridines derivatives have been synthesized as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), suggesting their application in studying PBR in vivo using SPECT imaging. This research indicates a potential role in diagnostic imaging or therapeutic targeting of conditions related to PBR expression (Katsifis et al., 2000).

Antimicrobial Activity of Heterocyclic Compounds

Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have been synthesized, demonstrating good antimicrobial activity. This suggests their potential application in developing new antimicrobial agents, which is crucial given the rise of antibiotic-resistant bacterial strains (Zaki et al., 2016).

Discovery of Histamine H3 Receptor Inverse Agonist

The optimization of pyridazin-3-one derivatives led to the identification of a potent, selective histamine H3 receptor inverse agonist with potential use in treating attentional and cognitive disorders. This highlights the compound's potential application in neuropharmacology and the development of treatments for cognitive impairments (Hudkins et al., 2011).

properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-14(8-12(11)2)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVJDRPBZTZYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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